Chirald

Description

The exact mass of the compound Chirald® is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chirald suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chirald including the price, delivery time, and more detailed information at info@benchchem.com.

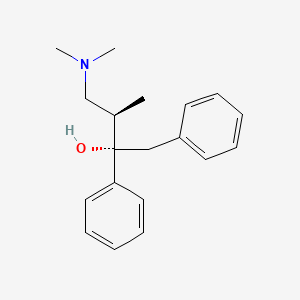

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTCGJHAECYOBW-APWZRJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70273961 | |

| Record name | Chirald | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38345-66-3 | |

| Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darvon alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chirald | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-OXYPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Critical Role of Stereochemistry in Drug Development

References

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courses.washington.edu [courses.washington.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Stereoselective vs. Stereospecific Reactions | ChemTalk [chemistrytalk.org]

- 12. Stereoselective and stereospecific reactions | PPTX [slideshare.net]

- 13. Chiral_resolution [chemeurope.com]

- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 16. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 17. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mt.com [mt.com]

- 19. ijrpr.com [ijrpr.com]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. pnas.org [pnas.org]

- 22. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 23. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 26. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 27. youtube.com [youtube.com]

- 29. Thieme E-Books & E-Journals [thieme-connect.de]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. benchchem.com [benchchem.com]

- 33. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 34. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 35. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Chiral Isomers: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key spectroscopic techniques used to investigate the three-dimensional structure of chiral isomers. In fields such as pharmacology and materials science, the ability to distinguish between enantiomers—non-superimposable mirror-image molecules—is critical, as different stereoisomers can exhibit vastly different biological activities and physical properties. This document delves into the principles, experimental protocols, and data interpretation for Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a robust resource for the stereochemical analysis of chiral molecules.

Introduction to Chiroptical Spectroscopy

Chiral molecules possess the unique property of optical activity, meaning they interact differently with polarized light.[1] While enantiomers share identical physical properties like melting point and boiling point, they rotate the plane of plane-polarized light in equal and opposite directions.[1] Chiroptical spectroscopy leverages this interaction to provide detailed structural information. These techniques are indispensable for determining the absolute configuration of chiral centers, quantifying enantiomeric excess, and studying the conformational dynamics of molecules in solution.[2][3]

Electronic Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4][5] This phenomenon arises from the interaction of polarized light with electronic transitions within the molecule.[6] The resulting CD spectrum provides valuable information on the stereochemistry and secondary structure of molecules, particularly large biomolecules like proteins and nucleic acids.[4][6]

Principle of Operation

Linearly polarized light can be described as a superposition of two equal-intensity, counter-rotating components of circularly polarized light: left-circularly polarized (LCP) and right-circularly polarized (RCP) light. When this light passes through a chiral sample, the LCP and RCP components are absorbed to different extents (ΔA = ALCP - ARCP).[2] This differential absorption results in the emerging light being elliptically polarized. A CD spectrometer measures this difference in absorbance as a function of wavelength. The data is often reported as ellipticity (θ) in millidegrees (mdeg) and can be converted to molar ellipticity [θ], a normalized value, for comparison across different samples.

Experimental Protocol

-

Sample Preparation :

-

Ensure the sample purity is high (ideally >95%) to minimize background noise.[4]

-

Dissolve the chiral compound in a solvent that is transparent in the desired wavelength range.

-

For far-UV analysis (190–260 nm), protein concentrations are typically between 0.1 and 0.5 mg/mL.[4] For near-UV analysis, concentrations above 1 mg/mL are preferred.[4]

-

Select a buffer that does not have high absorbance in the measurement region; phosphate or acetate buffers are common choices.[4]

-

Filter or centrifuge the sample to remove any particulates that could cause light scattering.[4]

-

-

Instrumentation and Setup :

-

Turn on the light source (e.g., Xenon lamp) and allow it to stabilize.

-

Select an appropriate quartz cuvette. For the far-UV region, path lengths of 0.1–0.2 mm are recommended, while 1–10 mm cuvettes are suitable for the near-UV and visible regions.[4]

-

Place the cuvette containing the solvent/buffer (blank) into the sample holder of the CD spectrometer.

-

-

Data Acquisition :

-

Set the spectral acquisition parameters, including the desired wavelength range (e.g., 190-260 nm for protein secondary structure), scan speed (typically 20–50 nm/min), and data interval.[4]

-

Acquire a baseline spectrum of the blank (solvent/buffer). This is crucial for correcting the sample spectrum.

-

Replace the blank with the sample cuvette.

-

Acquire the sample spectrum, performing multiple accumulations (e.g., 3-5 scans) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Subtract the baseline (blank) spectrum from the raw sample spectrum.

-

Convert the observed ellipticity (θobs, in mdeg) to molar ellipticity ([θ]) using the following formula to normalize for concentration and path length:[4] [θ] = (θ_obs × 100) / (c × l) where c is the molar concentration (mol/L) and l is the path length (cm). For proteins, the value is often converted to mean residue ellipticity by dividing by the number of amino acid residues.

-

Quantitative Data: Limonene Enantiomers

Limonene is a chiral monoterpene with two enantiomers, R-(+)-limonene (found in citrus) and S-(-)-limonene (piny odor).[7] Their chiroptical properties are distinct and can be measured using CD spectroscopy.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| R-(+)-Limonene | ~220 | Positive Maximum |

| S-(-)-Limonene | ~220 | Negative Maximum |

| Racemic Mixture | All | 0 |

Note: The exact molar ellipticity values can vary with solvent and temperature. The data presented indicates the characteristic sign of the Cotton effect for each enantiomer in the far-UV region. The absorption and CD spectra derived from the double overtone of the C-H vibrational transition can also be measured in the near-infrared region.[8]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region of the electromagnetic spectrum.[9] Instead of probing electronic transitions, VCD measures the differential absorption of circularly polarized light associated with molecular vibrations.[10] This makes VCD an exceptionally powerful tool for determining the absolute configuration of small chiral molecules in solution, as VCD spectra are rich in structural information and can be accurately simulated using quantum chemical calculations.[3][9]

Principle of Operation

Similar to electronic CD, a VCD experiment measures the difference in absorbance ΔA = AL - AR. However, this differential absorption occurs at the frequencies of fundamental molecular vibrations.[2] The VCD signal is typically four to five orders of magnitude weaker than the parent IR absorption signal, requiring highly sensitive instrumentation.[10][11] The resulting spectrum shows both positive and negative bands, and for a pair of enantiomers, the VCD spectra are mirror images of each other—equal in magnitude but opposite in sign.[3] By comparing an experimental VCD spectrum to one calculated for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned.[3]

Experimental Protocol

-

Sample Preparation :

-

Dissolve approximately 5–10 mg of the chiral molecule in a suitable solvent that has low absorption in the IR region of interest.[3]

-

Common solvents include deuterated chloroform (CDCl₃), carbon tetrachloride (CCl₄), and deuterated dimethyl sulfoxide (DMSO-d6).[3] Deuterated solvents are used to shift their vibrational bands away from the analyte's signals.[3]

-

The typical concentration is around 0.1 M.[12]

-

The sample is placed in an IR cell with BaF₂ or KBr windows, with a path length typically between 50 and 100 µm.[12][13]

-

-

Instrumentation and Setup :

-

VCD instruments are often built upon a Fourier Transform Infrared (FTIR) spectrometer, incorporating a linear polarizer and a photoelastic modulator (PEM).[3][9]

-

The IR beam from the interferometer is first linearly polarized.

-

The PEM then modulates this beam, rapidly alternating between left- and right-circular polarization at a high frequency (e.g., 50 kHz).[14]

-

The instrument must be carefully aligned to minimize artifacts.

-

-

Data Acquisition :

-

The doubly modulated beam (interferometer frequency and PEM frequency) passes through the sample.

-

The detector (typically a sensitive MCT detector) measures the transmitted light.[9]

-

A lock-in amplifier, referenced to the PEM frequency, demodulates the signal to extract the small VCD signal (the difference spectrum, ΔA).[3]

-

The total absorption IR spectrum (the sum spectrum) is obtained simultaneously.[3]

-

Data collection often requires long accumulation times (e.g., several hours) to achieve an adequate signal-to-noise ratio.[12]

-

-

Data Processing and Analysis :

-

The solvent spectrum is subtracted from the sample spectrum.

-

The experimental VCD spectrum is then compared with the VCD spectrum predicted by ab initio or DFT calculations for one of the enantiomers.

-

If the signs and relative intensities of the major experimental bands match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[4] If the signs are opposite, the sample has the opposite absolute configuration.[4]

-

Quantitative Data: α-Pinene and Camphor

VCD is highly effective for determining the absolute configuration and enantiomeric excess of terpenes like α-pinene and camphor.

| Compound | Enantiomer | Wavenumber (cm⁻¹) | VCD Sign (ΔA) |

| α-Pinene | (1R)-(+) | ~1202 | Positive |

| (1S)-(-) | ~1202 | Negative | |

| Camphor | (1R)-(+) | Multiple Bands | Characteristic positive/negative pattern |

| (1S)-(-) | Multiple Bands | Mirror-image pattern to (1R)-(+) |

Note: The VCD spectra of α-pinene enantiomers show distinct, mirror-image signals, with a notable band around 1202 cm⁻¹ that can be used for quantitative analysis of enantiomeric excess.[15][16] Similarly, the complex VCD spectra of camphor enantiomers serve as fingerprints for their absolute configuration.[17][18]

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a chiroptical technique that measures the small intensity difference in the Raman scattering of right- versus left-circularly polarized incident light.[19] It is the Raman equivalent of VCD and provides detailed information about the stereochemistry and conformation of chiral molecules in solution.[7] A significant advantage of ROA is its applicability to aqueous solutions, as the Raman scattering from water is weak, making it an excellent tool for studying biological molecules in their native environment.[20]

Principle of Operation

In an ROA experiment, a chiral molecule is irradiated with intense, circularly polarized laser light. The resulting Raman scattering is analyzed to detect the intensity difference (IR - IL) between the right-circularly polarized (RCP) and left-circularly polarized (LCP) incident beams.[15] This difference, which is typically 3 to 5 orders of magnitude smaller than the total Raman scattering intensity, constitutes the ROA signal. The ROA spectrum provides a rich fingerprint of the molecule's three-dimensional structure. The most common experimental geometry is backscattering (180°), as it enhances the ROA signal relative to the background.[7][20]

Experimental Protocol

-

Sample Preparation :

-

Prepare a highly concentrated solution of the chiral analyte. For small molecules, concentrations of 50–200 mg/mL are typical, while for biomolecules like proteins, 30–100 mg/mL may be used.[7]

-

Aqueous buffers are ideal solvents for biological samples due to the weak Raman signal of water.[20]

-

Filter the sample to remove dust and other particulates that could cause fluorescence or parasitic scattering, which can overwhelm the weak ROA signal.

-

-

Instrumentation and Setup :

-

An ROA spectrometer consists of a high-power laser (e.g., at 532 nm), polarization modulation optics, sample holder, and a high-efficiency spectrograph with a CCD detector.[12][19]

-

The most common setup is the Scattered Circular Polarization (SCP) scheme, where the incident light is linearly polarized, and the difference between the right- and left-circularly polarized components of the scattered light is measured.

-

The backscattering geometry (180°) is typically employed to maximize the ROA signal and minimize artifacts.[7]

-

-

Data Acquisition :

-

The sample is placed in a suitable cell (e.g., quartz microcell).

-

The laser irradiates the sample, and the backscattered light is collected.

-

The Raman and ROA spectra are acquired simultaneously.[19]

-

Due to the extremely weak nature of the ROA signal, very long accumulation times are required, often ranging from several hours to over a day.[19]

-

Sample integrity should be checked before and after the measurement to ensure no degradation has occurred due to the high laser power.[19]

-

-

Data Processing :

-

The ROA spectrum is presented as the intensity difference (IR − IL), while the conventional Raman spectrum is the intensity sum (IR + IL).[19]

-

Spectra are corrected for solvent background and normalized for concentration and accumulation time to allow for direct comparison.[19]

-

Interpretation often relies on comparison with spectra calculated using quantum chemistry methods, similar to VCD analysis.

-

Quantitative Data: Ibuprofen

ROA can be used to study the stereochemistry of pharmaceutical molecules like ibuprofen.

| Enantiomer | Property | Value |

| (S)-(+)-Ibuprofen | Specific Rotation [α]D | +54.5° (in methanol) |

| (R)-(-)-Ibuprofen | Specific Rotation [α]D | -54.5° (in methanol) |

| Racemic Mixture | Specific Rotation [α]D | 0° |

Note: While this table shows optical rotation data, ROA provides a full vibrational spectrum that acts as a stereochemical fingerprint. The sign and intensity of specific ROA bands are used to assign the absolute configuration.

NMR Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical because the corresponding nuclei are in magnetically equivalent (isochronous) environments.[13] However, NMR can be adapted to distinguish between enantiomers by introducing a chiral auxiliary that creates a diastereomeric environment.[4]

Principle of Operation

The differentiation of enantiomers by NMR relies on converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and are therefore distinguishable by NMR (anisochronous). This is achieved in two primary ways:

-

Chiral Derivatizing Agents (CDAs) : The enantiomers are covalently reacted with a single enantiomer of a chiral agent to form two different diastereomers. These diastereomers will exhibit distinct chemical shifts and/or coupling constants.

-

Chiral Solvating Agents (CSAs) : A chiral agent is added to the solution of the enantiomers. It forms transient, non-covalent diastereomeric complexes (solvates) with each enantiomer.[2] The rapid equilibrium between the free and complexed states results in averaged, but distinct, chemical shifts for the nuclei of the two enantiomers, allowing for their differentiation and quantification.[4]

Experimental Protocol (Using Chiral Solvating Agents)

-

Sample Preparation :

-

Dissolve a known quantity of the analyte (containing one or both enantiomers) in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Add the chiral solvating agent (CSA), such as a derivative of BINOL, to the NMR tube. The molar ratio of CSA to analyte must be optimized, but a 1:1 ratio is a common starting point.

-

The total concentration should be sufficient for good signal-to-noise in the desired number of scans.

-

-

Instrumentation and Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution.

-

Shim the instrument carefully to obtain sharp, well-resolved peaks.

-

Acquire a standard proton (¹H) NMR spectrum. Other nuclei like ¹⁹F or ¹³C can also be used depending on the analyte and CSA.

-

-

Data Acquisition :

-

Record the NMR spectrum of the mixture. Ensure the spectral width covers all relevant signals.

-

The key is to identify at least one pair of signals—one for each enantiomer—that are well-resolved from each other and other peaks in the spectrum. These are the "split" signals resulting from the diastereomeric interactions.

-

-

Data Processing and Analysis :

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Carefully integrate the well-resolved signals corresponding to each enantiomer.

-

The enantiomeric excess (% ee) can be calculated from the integral values (Int1 and Int2) of the two signals: % ee = |(Int₁ - Int₂) / (Int₁ + Int₂)| × 100

-

Conclusion

The spectroscopic analysis of chiral isomers is a multifaceted field offering a suite of powerful techniques for researchers. Electronic CD spectroscopy remains a cornerstone for studying the secondary structure of biomolecules, while VCD and ROA provide unparalleled detail for determining the absolute configuration of small molecules in solution, with ROA being particularly suited for aqueous systems. NMR spectroscopy, when paired with chiral auxiliaries, offers a robust and accessible method for determining enantiomeric purity. The selection of a specific technique depends on the nature of the molecule, the sample matrix, and the specific structural question being addressed. By integrating these advanced spectroscopic methods with computational modeling, scientists can achieve a comprehensive understanding of the three-dimensional world of chiral molecules.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. jascoinc.com [jascoinc.com]

- 8. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE | Poster Board #835 - American Chemical Society [acs.digitellinc.com]

- 13. Circular Polarization-Resolved Raman Optical Activity: A Perspective on Chiral Spectroscopies of Vibrational States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ethz.ch [ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Limonene [webbook.nist.gov]

- 18. Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(-)-limonene oxide. | Sigma-Aldrich [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Chiral Molecular Structure and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molecular Chirality

Molecular chirality is a fundamental concept in stereochemistry, describing the geometric property of a molecule that is non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers .[2] Chirality often arises from a tetrahedral carbon atom bonded to four different substituents, referred to as a chiral center or stereocenter.[2] The distinct three-dimensional arrangement of atoms in chiral molecules can lead to significant differences in their biological activity, a critical consideration in drug development.[3][4] Enantiomers of a drug can have different pharmacological and toxicological profiles.[5] More than half of all approved drugs worldwide are chiral, underscoring the importance of understanding and controlling stereochemistry in pharmaceutical science.[3]

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[6] Besides enantiomers, another major class of stereoisomers is diastereomers , which are stereoisomers that are not mirror images of each other.[2]

Absolute Configuration: The R/S System

To unambiguously describe the three-dimensional structure of a chiral molecule, a system for assigning its absolute configuration is necessary. The most widely used convention is the Cahn-Ingold-Prelog (CIP) priority system, which assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center.[7][8]

The assignment process follows a set of sequence rules:

-

Assign Priorities: Each of the four substituents attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest).[9]

-

Atomic Number Rule: Priority is determined by the atomic number of the atom directly bonded to the chiral center. The higher the atomic number, the higher the priority.[9][10]

-

First Point of Difference Rule: If two or more of the directly bonded atoms are the same, the priority is determined by comparing the atomic numbers of the atoms attached to them, moving outward from the chiral center until a point of difference is found.[7][9]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[7][10] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.[8]

-

Orient and Determine: The molecule is oriented so that the lowest-priority substituent (priority 4) is pointing away from the viewer. The direction of the path from priority 1 to 2 to 3 is then observed. If the path is clockwise, the configuration is assigned R. If it is counter-clockwise, the configuration is assigned S.[10][11]

References

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. benchchem.com [benchchem.com]

- 6. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 8. RS Convention.html [ursula.chem.yale.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Two Faces of a Molecule: An In-depth Technical Guide to the Biological Activity of Individual Chiral Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images of each other known as enantiomers, are a case in point. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different biological activities within the chiral environment of the human body.[1][2] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even responsible for adverse effects.[1][4] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the critical importance of understanding the distinct biological profiles of individual enantiomers.[1][5]

This technical guide provides a comprehensive overview of the differential biological activities of chiral enantiomers, focusing on key examples from different drug classes. It presents quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in this critical area of study.

Data Presentation: Quantitative Comparison of Chiral Enantiomers

The following tables summarize the quantitative differences in biological activity for several well-known chiral drugs. This data highlights the significant impact of stereochemistry on pharmacological parameters such as receptor binding affinity, enzyme inhibition, and toxicity.

Table 1: Propranolol Enantiomers - Beta-Adrenergic Receptor Binding Affinity [6]

| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) |

| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 |

| (R)-(+)-Propranolol | β₁ | 110 | |

| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 |

| (R)-(+)-Propranolol | β₂ | 80 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[6]

Table 2: Warfarin Enantiomers - Inhibition of Cytochrome P450 Enzymes [7]

| Enantiomer | Enzyme Inhibition | Kᵢ (µM) |

| (R)-Warfarin | (S)-6-hydroxywarfarin formation | 7.0 - 8.4 |

| (R)-Warfarin | (S)-7-hydroxywarfarin formation | 6.0 - 6.9 |

Kᵢ (Inhibition Constant): The concentration of inhibitor required to produce half-maximum inhibition.

Table 3: Citalopram Enantiomers - Serotonin Transporter (SERT) Binding Potency [8]

| Enantiomer | Parameter | Value (mg/kg) | Potency Ratio (S/R) |

| (S)-Citalopram (Escitalopram) | ED₅₀ | 0.070 | 67 |

| (R)-Citalopram | ED₅₀ | 4.7 |

ED₅₀ (Effective Dose, 50%): The dose of a drug that produces 50% of its maximum response or effect.

Table 4: Thalidomide Enantiomers - Acute Toxicity in Mice [9]

| Enantiomer | LD₅₀ (g/kg) |

| (R)-Thalidomide | 0.4 - 0.7 |

| (S)-Thalidomide | 0.5 - 1.5 |

| Racemic Thalidomide | Not Established |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately characterizing the biological activity of individual enantiomers. Below are methodologies for key experiments cited in this guide.

Protocol 1: Chiral HPLC Separation of Ibuprofen Enantiomers

This protocol outlines a method for the separation and quantification of ibuprofen enantiomers using High-Performance Liquid Chromatography (HPLC).[10][11]

Materials and Equipment:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ-R, 150 x 4.6 mm)[10]

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Ibuprofen standard

-

Sample of ibuprofen to be analyzed

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 35:65 (v/v) ratio.[10] Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh a known amount of ibuprofen standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: If the sample is a solid dosage form, crush the tablet and dissolve a known weight of the powder in the mobile phase.[10] Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Set the HPLC system parameters:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the standard solutions.

-

Determine the concentration of each enantiomer in the sample by interpolating its peak area on the calibration curve.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Protocol 2: Beta-Adrenergic Receptor Binding Assay for Propranolol Enantiomers

This in vitro assay quantifies the binding affinity of each propranolol enantiomer to beta-adrenergic receptors using a competitive binding approach.[6]

Materials and Equipment:

-

Cell membranes expressing human β₁- and β₂-adrenergic receptors (e.g., from CHO cells)

-

Radiolabeled ligand (e.g., [³H]-dihydroalprenolol, [³H]-DHA)

-

Unlabeled (S)-propranolol and (R)-propranolol

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Incubator

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptors in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer to a desired protein concentration.

-

-

Competition Binding Assay:

-

Set up a series of tubes for each enantiomer, including tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

-

To the experimental tubes, add a fixed concentration of [³H]-DHA (e.g., ~3 nM) and increasing concentrations of unlabeled (S)-propranolol or (R)-propranolol.

-

Add the membrane preparation to all tubes.

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Quantification of Binding:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the unlabeled enantiomer by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled enantiomer concentration.

-

Determine the IC₅₀ value (the concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes involved in chiral drug action is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for chiral drug analysis.

Signaling Pathways

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway, inhibited by (S)-Propranolol.

Caption: Cyclooxygenase (COX) inhibition pathway by (S)-Ibuprofen.

Caption: Vitamin K epoxide reductase (VKOR) cycle and its inhibition by (S)-Warfarin.

Experimental Workflow

Caption: General workflow for the analysis of the biological activity of individual enantiomers.

Conclusion

The study of the biological activity of individual chiral enantiomers is a cornerstone of modern drug discovery and development. As demonstrated by the quantitative data, detailed protocols, and pathway diagrams in this guide, the stereochemistry of a drug molecule is a critical determinant of its pharmacological profile. A thorough understanding and characterization of the distinct properties of each enantiomer are essential for developing safer and more effective medicines. The continued advancement of chiral separation and analytical techniques will further empower researchers to unravel the complex interplay between molecular chirality and biological function, ultimately leading to improved therapeutic outcomes. Regulatory agencies increasingly require the evaluation of single enantiomers, underscoring the necessity for the scientific community to embrace a stereochemically-driven approach to drug design and evaluation.[12]

References

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Metabolic enantiomeric interactions: the inhibition of human (S)-warfarin-7-hydroxylase by (R)-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. pubs.acs.org [pubs.acs.org]

The Handedness of Nature: A Technical Guide to the Natural Sources and Occurrence of Chiral Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Nature and Drug Development

Chirality, a fundamental property of asymmetry, is ubiquitous in the biological world.[1] Derived from the Greek word for hand, "cheir," a chiral molecule is non-superimposable on its mirror image, much like our left and right hands.[2] These mirror-image forms are known as enantiomers. While enantiomers share the same chemical formula and physical properties in an achiral environment, their interactions with other chiral molecules can differ dramatically.[2][3] This stereoselectivity is paramount in biological systems, where enzymes, receptors, and nucleic acids are themselves chiral.[1][4] Consequently, the two enantiomers of a chiral natural product often exhibit distinct biological activities, a critical consideration in the field of drug discovery and development.[3][5] This guide provides an in-depth exploration of the natural sources, occurrence, and analysis of chiral compounds, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Natural Occurrence of Chiral Compounds

Nature overwhelmingly produces chiral molecules in an enantiomerically pure form, a phenomenon known as homochirality.[5] This is evident in the fundamental building blocks of life: proteins are constructed from L-amino acids, and the sugar backbone of DNA and RNA consists of D-sugars.[2][4] This section details the occurrence of prominent chiral compounds in various natural sources.

Table 1: Occurrence of Selected Chiral Alkaloids in Natural Sources

| Chiral Compound | Natural Source(s) | Typical Concentration/Abundance | Predominant Enantiomer |

| (-)-Quinine | Bark of Cinchona species (e.g., C. ledgeriana, C. succirubra) | 1-14% of dry bark weight[6][7] | (-)-Quinine |

| (-)-Morphine | Opium poppy (Papaver somniferum) | 4-21% of raw opium by weight | (-)-Morphine |

| L-DOPA (Levodopa) | Seeds of Mucuna pruriens (Velvet bean) | 2.23% - 6.08% of dry seed weight[8][9] | L-DOPA |

Table 2: Occurrence of Selected Chiral Terpenes in Natural Sources

| Chiral Compound | Natural Source(s) | Typical Concentration/Enantiomeric Excess (ee) | Predominant Enantiomer |

| (R)-(+)-Limonene | Citrus fruit peels (e.g., lemon, orange) | 97.1% - 97.4% ee in lemon peel[10] | (R)-(+)-Limonene |

| (S)-(-)-Limonene | Pine needles, mint | Varies depending on the species | (S)-(-)-Limonene |

| (R)-(-)-Carvone | Spearmint (Mentha spicata) | High enantiomeric purity | (R)-(-)-Carvone |

| (S)-(+)-Carvone | Caraway (Carum carvi) | High enantiomeric purity | (S)-(+)-Carvone |

Biosynthesis of Chiral Compounds: The Role of Enzymes

The high enantioselectivity observed in nature is a direct result of enzymatic catalysis.[7] Enzymes, being chiral macromolecules, create a three-dimensional active site that preferentially binds to and transforms a substrate into a specific enantiomer.[1] This section illustrates the stereospecific biosynthesis of morphine in the opium poppy.

The Biosynthetic Pathway of Morphine

The biosynthesis of morphine in Papaver somniferum is a complex process involving multiple enzymatic steps and cellular compartments.[11] A key step in this pathway is the conversion of (S)-reticuline to (R)-reticuline, which then serves as the precursor for the morphinan skeleton.[12][13] This stereochemical inversion is catalyzed by the enzyme STORR, a fusion protein containing a cytochrome P450 and an oxidoreductase domain.[12]

Experimental Protocols

The extraction, isolation, and chiral analysis of natural products require a systematic approach. The choice of methodology depends on the chemical nature of the target compound and the matrix in which it is found.

General Workflow for Natural Product Isolation and Chiral Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of chiral natural products.[14][15]

Protocol 1: Extraction and Chiral Analysis of Terpenes from Plant Material

This protocol outlines the extraction of volatile terpenes, such as limonene, from citrus peels using steam distillation followed by chiral analysis using gas chromatography.[16][17][18]

1. Extraction by Steam Distillation: a. Mince fresh plant material (e.g., 100 g of lemon peel) and place it in a round-bottom flask with distilled water. b. Set up a steam distillation apparatus. c. Heat the flask to generate steam, which will carry the volatile terpenes over into the condenser. d. Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil. e. Separate the essential oil layer using a separatory funnel and dry it over anhydrous sodium sulfate.

2. Chiral Gas Chromatography (GC) Analysis: a. Instrument: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column). b. Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane) to an appropriate concentration. c. GC Conditions:

- Injector Temperature: 250°C

- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

- Carrier Gas: Helium at a constant flow rate.

- Detector Temperature: 280°C d. Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Protocol 2: Chiral Separation of Amino Acids by HPLC

This protocol describes the separation of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1][19]

1. Sample Preparation: a. Dissolve the amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC with Chiral Stationary Phase (CSP): a. Instrument: HPLC system with a UV detector. b. Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[19] c. Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid) or base (e.g., triethylamine) to optimize separation. The exact composition will depend on the specific amino acid and column. d. Flow Rate: 1.0 mL/min. e. Detection: UV detection at a wavelength appropriate for the amino acid or its derivative (e.g., 254 nm). f. Analysis: Inject the sample and monitor the elution of the enantiomers. The difference in their interaction with the chiral stationary phase will result in different retention times, enabling their separation.

Alternative Method: Pre-column Derivatization: An alternative to using a chiral column is to derivatize the amino acid enantiomers with a chiral derivatizing agent to form diastereomers.[1][3] These diastereomers can then be separated on a standard achiral reversed-phase (e.g., C18) HPLC column.[3]

Conclusion

The study of chiral compounds from natural sources is a rich and vital area of research with profound implications for drug development. The stereoselective biosynthesis of these molecules by organisms provides a vast "chiral pool" of enantiomerically pure compounds that can serve as starting materials for the synthesis of new therapeutic agents.[16][20] A thorough understanding of the natural occurrence, biosynthesis, and analytical methodologies for chiral compounds is essential for harnessing their full potential in medicine and biotechnology. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers dedicated to exploring the fascinating world of molecular handedness.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. cocktailsafe.org [cocktailsafe.org]

- 6. Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Quantitative Determination of L-DOPA in Seeds of Mucuna Pruriens Germplasm by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. morphine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]

- 18. iipseries.org [iipseries.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. nootropicsexpert.com [nootropicsexpert.com]

An In-depth Technical Guide to the Synthesis of Chiral Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of core methodologies for the synthesis of chiral analogues and derivatives, a critical aspect of modern drug discovery and development. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Consequently, the ability to selectively synthesize a single enantiomer of a chiral drug is of paramount importance. This document details key asymmetric synthesis strategies, including enantioselective catalysis and the use of chiral auxiliaries, supported by experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows.

Core Strategies in Asymmetric Synthesis

Asymmetric synthesis aims to produce a chiral product from an achiral starting material, favoring the formation of one enantiomer or diastereomer over the other.[1] The primary approaches to achieve this are through enantioselective catalysis, the use of chiral auxiliaries, and leveraging the "chiral pool."

-

Enantioselective Catalysis: This elegant strategy employs a chiral catalyst to create a chiral environment around the substrate, directing the reaction to form a specific stereoisomer.[2] This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiopure product.[2] Key examples include transition-metal catalysis and organocatalysis.

-

Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily attached to the achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction.[3] After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.[3]

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials for the synthesis of more complex chiral molecules.

Enantioselective Catalysis: Key Methodologies

Asymmetric Hydrogenation: The Noyori Catalyst System

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and olefins. The work of Ryōji Noyori, who shared the Nobel Prize in Chemistry in 2001, was pivotal in this field. The Noyori catalysts, typically based on ruthenium complexed with chiral phosphine ligands like BINAP and a chiral diamine, are highly effective for the hydrogenation of a wide range of substrates.[4][5]

Table 1: Performance of Noyori-type Catalysts in the Asymmetric Hydrogenation of Ketones [6][7][8]

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Acetophenone | RuCl--INVALID-LINK-- | >99 | 97 |

| 2 | 4-Chromone | RuCl--INVALID-LINK-- + H₂ | 100 | 97 |

| 3 | 1-Tetralone | RuCl--INVALID-LINK-- | >99 | 98 |

| 4 | 2-Furyl methyl ketone | (S,S)-Noyori's catalyst | 89 | >96 |

| 5 | 2-Thienyl methyl ketone | (S,S)-Noyori's catalyst | 92 | >98 |

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

-

Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with the Ru(II) precursor and the chiral ligand (e.g., (S,S)-TsDPEN) in a degassed solvent such as methanol. The mixture is stirred to form the active catalyst.

-

Reaction Setup: The substrate, acetophenone (1.0 mmol), is dissolved in degassed methanol (5 mL) in a separate Schlenk flask. The catalyst solution (0.001 mmol, 0.1 mol%) is then transferred to the substrate solution.

-

Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-100 atm).

-

Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 15 hours). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Asymmetric Epoxidation: The Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[9] This reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET).[10] The choice of (+)-DET or (-)-DET dictates the stereochemistry of the resulting epoxide.[9]

Table 2: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols [11][12]

| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) |

| 1 | (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| 2 | Geraniol | L-(+)-DET | >90 | 95 |

| 3 | Cinnamyl alcohol | D-(-)-DET | 90 | 96 |

| 4 | 3-Methyl-2-buten-1-ol | L-(+)-DET | 88 | 91 |

| 5 | (Z)-2-Hexen-1-ol | D-(-)-DET | 82 | 95 |

Experimental Protocol: Sharpless Asymmetric Epoxidation

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet is charged with powdered 4Å molecular sieves and anhydrous dichloromethane (DCM). The flask is cooled to -20 °C.

-

Catalyst Formation: L-(+)-Diethyl tartrate (0.6 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (0.5 mmol). The mixture is stirred for 30 minutes at -20 °C.

-

Substrate Addition: The allylic alcohol (5.0 mmol) is added to the reaction mixture.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 10.0 mmol) is added dropwise over a period of 10 minutes.

-

Reaction Monitoring and Quenching: The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

-

Work-up and Purification: The mixture is filtered through Celite®, and the filtrate is treated with a saturated aqueous solution of FeSO₄. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Caption: General workflow for the Sharpless asymmetric epoxidation.

Organocatalysis: The Proline-Catalyzed Aldol Reaction

Organocatalysis utilizes small organic molecules as catalysts. L-proline has emerged as a particularly effective catalyst for asymmetric aldol reactions, proceeding through an enamine intermediate.[13] This methodology offers a metal-free alternative for the construction of chiral β-hydroxy ketones.

Table 3: Proline-Catalyzed Asymmetric Aldol Reaction of Ketones with Aldehydes [14][15][16]

| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 99 |

| 2 | Acetone | Isovaleraldehyde | 64 | - | 93 |

| 3 | Cyclohexanone | Benzaldehyde | 97 | 93:7 | 96 |

| 4 | Acetone | 4-Chlorobenzaldehyde | 72 | - | 78 |

| 5 | Cyclohexanone | 2-Naphthaldehyde | 95 | 96:4 | >99 |

Experimental Protocol: Proline-Catalyzed Aldol Reaction

-

Reaction Setup: To a stirred solution of the aldehyde (0.25 mmol) in the ketone (1.25 mmol) and a suitable solvent (e.g., DCM, 0.5 mL) is added L-proline (0.025 mmol, 10 mol%).

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 2 °C) for a designated time (e.g., 24-72 hours).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

-

Purification and Analysis: The combined organic layers are washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.

Caption: Simplified mechanism of the proline-catalyzed aldol reaction.

Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Reaction

The use of chiral auxiliaries, such as the Evans oxazolidinones, provides a robust method for controlling stereochemistry in aldol reactions. The auxiliary is first acylated, and the resulting imide is then enolized. The chiral auxiliary directs the subsequent reaction with an aldehyde to produce the aldol adduct with high diastereoselectivity.[17]

Table 4: Diastereoselectivity in the Evans Asymmetric Aldol Reaction [18][19][20]

| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | >99:1 | 85 |

| 2 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 88 |

| 3 | (S)-4-Benzyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf | 98:2 | 91 |

| 4 | (S)-4-Benzyl-2-oxazolidinone | Acetaldehyde | TiCl₄ | 95:5 | 80 |

| 5 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | n-Octanal | Bu₂BOTf | >95:5 | 90 |

Experimental Protocol: Evans Asymmetric Aldol Reaction

-

Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C is added di-n-butylboryl triflate (1.1 mmol). N,N-diisopropylethylamine (1.2 mmol) is then added dropwise, and the mixture is stirred for 30 minutes.

-

Aldehyde Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 mmol) is added dropwise.

-

Reaction and Quenching: The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer.

-

Work-up: The mixture is extracted with DCM. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

Auxiliary Cleavage: The crude aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (or another suitable reagent) is added, and the mixture is stirred until the auxiliary is cleaved.

-

Purification: The product is purified by flash chromatography.

Caption: General workflow for synthesis using a chiral auxiliary.

Conclusion and Future Outlook

The synthesis of chiral analogues and derivatives is a cornerstone of modern pharmaceutical research and development. The methodologies outlined in this guide—asymmetric hydrogenation, epoxidation, organocatalysis, and the use of chiral auxiliaries—represent powerful tools for the stereocontrolled synthesis of complex molecules. The continued development of novel catalysts and synthetic strategies will undoubtedly lead to even more efficient, selective, and sustainable methods for the production of enantiomerically pure compounds, thereby accelerating the discovery and development of new medicines.[2][21][22]

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 22. mdpi.com [mdpi.com]

Preliminary In Vitro Profile of Chirald: A Chiral Kinase Inhibitor

Disclaimer: The compound "Chirald" is a hypothetical molecule created for illustrative purposes. The following in-depth technical guide is a representative example based on established principles of in vitro drug discovery and the critical role of chirality in pharmacology. The data and experimental details presented are fictional but reflect typical results and methodologies for assessing chiral compounds.

This whitepaper provides a comprehensive overview of the preliminary in vitro studies conducted on Chirald, a novel chiral kinase inhibitor. Enantiomers, mirror-image isomers of a chiral drug, can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[1] Biological systems, being inherently chiral, often interact differently with each enantiomer, making the study of stereoisomers a crucial aspect of drug development.[2][3][4] This document details the comparative analysis of the two enantiomers of Chirald, (S)-Chirald and (R)-Chirald, along with the racemic mixture.

Quantitative Data Summary

The initial in vitro evaluation of Chirald focused on its inhibitory activity against a target kinase and its effect on cancer cell proliferation. The quantitative data from these assays are summarized below, highlighting the stereoselective activity of the enantiomers.

Table 1: In Vitro Kinase Inhibition

| Compound | IC50 (nM) |

| (S)-Chirald | 15 |

| (R)-Chirald | 850 |

| Racemic Chirald | 35 |

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Cell Proliferation Assay (MCF-7 Cell Line)

| Compound | GI50 (µM) |

| (S)-Chirald | 0.5 |

| (R)-Chirald | 25 |

| Racemic Chirald | 1.2 |

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly demonstrates that (S)-Chirald is the more potent enantiomer, or "eutomer," exhibiting significantly lower IC50 and GI50 values compared to the "distomer," (R)-Chirald.[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

2.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration-dependent inhibitory effect of Chirald enantiomers and the racemate on the target kinase activity.

-

Methodology: A biochemical kinase assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Reagents: Recombinant human target kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

-

Procedure:

-

The Chirald compounds were serially diluted in DMSO and then further diluted in assay buffer.

-

The kinase, substrate peptide, and compound dilutions were added to a 384-well assay plate and incubated for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

-

The reaction was stopped, and the detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) were added.

-

The plate was incubated for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Analysis: The TR-FRET signal was measured on a plate reader. The data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). IC50 values were calculated using a four-parameter logistic fit.

-

2.2. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative activity of Chirald enantiomers and the racemate on a cancer cell line.

-

Methodology: The MCF-7 breast cancer cell line was used, and cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The Chirald compounds were serially diluted and added to the cells, followed by incubation for 72 hours.

-

After the incubation period, the medium was removed, and MTT solution was added to each well. The plate was incubated for 4 hours at 37°C.

-

The resulting formazan crystals were dissolved in DMSO.

-

-

Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The results were expressed as a percentage of the vehicle-treated control. GI50 values were determined by non-linear regression analysis.

-

Visualizations: Signaling Pathways and Workflows

3.1. Hypothetical Signaling Pathway Modulated by (S)-Chirald

The following diagram illustrates a representative receptor tyrosine kinase (RTK) signaling pathway that is hypothetically inhibited by (S)-Chirald. Dysregulation of such pathways is common in various cancers.

Caption: Hypothetical inhibition of an RTK signaling pathway by (S)-Chirald.

3.2. Experimental Workflow for In Vitro Assessment of Chirald

The diagram below outlines the logical flow of the preliminary in vitro studies performed on the Chirald enantiomers and racemate.

Caption: Workflow for the in vitro evaluation of Chirald stereoisomers.

References

Methodological & Application

Chiral HPLC Method for Enantiomeric Separation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated analytical methods, offering robust and reproducible results for research, clinical, and pharmaceutical development applications.

Introduction

Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide now require the stereochemical composition of chiral drugs to be well-documented.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely used and powerful technique for the separation and quantification of enantiomers.[2][3]

The principle of chiral separation by HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[4] This leads to different retention times for each enantiomer, enabling their separation and individual quantification. The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving a successful and robust chiral separation.[1]

This application note details a general strategy for chiral method development and provides specific protocols for the enantiomeric separation of common pharmaceutical compounds.

Chiral HPLC Method Development Strategy

A systematic approach to chiral method development is crucial for efficiently achieving the desired separation. The process typically involves screening different chiral stationary phases and mobile phase conditions.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in chiral separation. CSPs are broadly categorized based on the type of chiral selector used. The most common types include:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, offering high success rates for a broad range of chiral compounds.[5]

-

Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin and teicoplanin, which are particularly effective for the separation of chiral amines, acids, and amino acids.[5]

-

Cyclodextrin-based CSPs: These are suitable for separating molecules that can fit into their hydrophobic cavity, often aromatic compounds.[6]

-

Pirkle-type (Brush-type) CSPs: These phases offer specific interactions and are useful for certain classes of compounds.

A screening approach using a small, diverse set of columns from these categories is often the most effective strategy.[1]

Mobile Phase Selection

The mobile phase composition significantly influences the retention and selectivity of the chiral separation. The common modes of operation in chiral HPLC are:

-

Normal Phase (NP): Typically uses a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.

-

Reversed Phase (RP): Uses an aqueous buffer with an organic modifier like acetonitrile or methanol.

-

Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.

-

Polar Ionic Mode (PIM): A non-aqueous mode using methanol with small amounts of an acid and a base, particularly useful for ionizable molecules.

For acidic or basic analytes, the addition of small amounts of additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can improve peak shape and resolution.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the chiral separation of representative pharmaceutical compounds.

Protocol 1: Chiral Separation of Warfarin Enantiomers

Warfarin is an anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being more potent.[4]

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Chiral Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate buffer pH 2.0 (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 50 µL |

| Detection | Fluorescence: Excitation 310 nm, Emission 350 nm |

Sample Preparation (Plasma):

-

To 1 mL of plasma, add an internal standard.

-

Perform liquid-liquid extraction with methyl tert-butyl ether.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

Expected Results:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-Warfarin | ~8.5 | > 1.5 |

| (S)-Warfarin | ~9.8 |

Note: Retention times are approximate and may vary depending on the specific system and conditions.[7]

Protocol 2: Chiral Separation of Ibuprofen Enantiomers

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) where the S-(+)-enantiomer possesses the majority of the therapeutic activity.[8]

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | HPLC system with UV detector |

| Chiral Column | Chiralpak AGP (100 x 4.0 mm, 5 µm) |

| Mobile Phase | 100 mM Phosphate buffer (pH 7.0) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

| Detection | UV at 225 nm |

Sample Preparation (Tablets):

-

Crush a tablet and dissolve the powder in a suitable solvent (e.g., mobile phase).

-

Filter the solution through a 0.45 µm filter before injection.

Expected Results:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | ~6.5 | > 1.5 |

| Enantiomer 2 | ~8.0 |

Note: The elution order of enantiomers may vary. Retention times are approximate.[6]

Protocol 3: Chiral Separation of Verapamil Enantiomers

Verapamil is a calcium channel blocker used to treat high blood pressure. The enantiomers have different pharmacological effects.

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Waters Corporation System or equivalent |

| Chiral Column | LarihcShell-P (100 mm × 2.1 mm, 2.7 μm) |

| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 21 ± 2 °C |

| Injection Volume | 5.0 µL |

| Detection | UV at 280 nm |

Sample Preparation (Rat Plasma):

-

Perform solid-phase extraction (SPE) of the plasma sample.

-

Elute the analytes and evaporate the solvent.

-

Reconstitute the residue in the mobile phase.

Expected Results:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| S-(-)-Verapamil | ~1.95 | > 2.0 |

| R-(+)-Verapamil | ~2.29 |